molecular formula C23H27FN2O3 B11504747 N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide

N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide

Cat. No.: B11504747
M. Wt: 398.5 g/mol
InChI Key: VKZMZOXIVBIYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide is a complex organic compound that features a unique combination of adamantane and pyrrolidine structures. The adamantane moiety is known for its rigidity and stability, while the pyrrolidine ring contributes to the compound’s biological activity. The presence of a fluoro-phenyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide typically involves multiple steps. One common method starts with the preparation of adamantan-1-ylmethylamine, which is then reacted with 4-fluoro-phenyl-2,5-dioxo-pyrrolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the pyrrolidine ring interacts with biological targets, potentially inhibiting enzymes or receptors. The fluoro-phenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
  • 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides
  • 1-[(1-adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl)ureas

Uniqueness

N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide stands out due to its unique combination of adamantane and pyrrolidine structures, along with the presence of a fluoro-phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H27FN2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

InChI

InChI=1S/C23H27FN2O3/c1-14(27)25(13-23-10-15-6-16(11-23)8-17(7-15)12-23)20-9-21(28)26(22(20)29)19-4-2-18(24)3-5-19/h2-5,15-17,20H,6-13H2,1H3

InChI Key

VKZMZOXIVBIYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC12CC3CC(C1)CC(C3)C2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.